4-Ethyl-4-methylmorpholin-4-ium bromide chemical properties
4-Ethyl-4-methylmorpholin-4-ium bromide chemical properties
An In-depth Technical Guide to the Chemical Properties of 4-Ethyl-4-methylmorpholin-4-ium Bromide
Introduction
4-Ethyl-4-methylmorpholin-4-ium bromide, a quaternary ammonium salt, represents a significant compound within the class of morpholinium-based ionic liquids.[1][2] Its unique molecular architecture, combining a stable heterocyclic cation with a simple halide anion, imparts a range of desirable physicochemical properties. This guide offers a comprehensive exploration of these properties, grounded in established scientific principles and experimental data. We will delve into its synthesis, structural characteristics, thermal behavior, and diverse applications, providing researchers, chemists, and drug development professionals with a detailed understanding of its scientific and practical utility. The narrative is designed to not only present data but to explain the causal relationships between the compound's structure and its function, thereby offering actionable insights for its application in laboratory and industrial settings.
Chemical Identity and Molecular Structure
At its core, 4-Ethyl-4-methylmorpholin-4-ium bromide is an ionic compound consisting of a positively charged 4-ethyl-4-methylmorpholin-4-ium cation and a negatively charged bromide anion. The permanent positive charge on the nitrogen atom, a defining feature of quaternary ammonium salts, makes its cationic state independent of pH and is fundamental to its chemical behavior.[3]
Key Identifiers and Properties:
| Property | Value | Source(s) |
| IUPAC Name | 4-Ethyl-4-methylmorpholin-4-ium bromide | [4] |
| CAS Number | 65756-41-4 | [4][5] |
| Molecular Formula | C₇H₁₆BrNO | [1][5] |
| Molecular Weight | 210.12 g/mol | [1][5] |
| Appearance | White to light yellow crystalline powder | [1][5] |
| Melting Point | 177 - 187 °C | [5] |
| Purity | ≥ 97% | [1][5] |
Molecular Structure Diagram:
The structure features a central morpholine ring where the nitrogen atom is quaternized by both a methyl and an ethyl group. This arrangement results in a stable, somewhat bulky cation.
Caption: Chemical structure of the 4-Ethyl-4-methylmorpholin-4-ium cation and Bromide anion.
Synthesis and Characterization
The synthesis of 4-Ethyl-4-methylmorpholin-4-ium bromide is typically achieved through a direct quaternization reaction, a classic and efficient method for preparing quaternary ammonium salts.[3] This process involves the alkylation of a tertiary amine.
Synthesis Pathway:
The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the nitrogen atom of N-methylmorpholine attacks the electrophilic ethyl group of an ethylating agent, typically ethyl bromide.
Caption: Synthesis workflow for 4-Ethyl-4-methylmorpholin-4-ium bromide.
Experimental Protocol: Synthesis
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Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve N-methylmorpholine (1.0 equivalent) in a suitable solvent such as acetonitrile or acetone.
-
Alkylation: Add ethyl bromide (1.1 equivalents) dropwise to the solution at room temperature. The slight excess of the alkylating agent ensures the complete conversion of the tertiary amine.
-
Reaction: Stir the mixture at room temperature or under gentle reflux (e.g., 40-50 °C) for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: As the product forms, it will often precipitate out of the solvent as a white solid. Cool the reaction mixture to enhance precipitation.
-
Purification: Collect the solid product by vacuum filtration and wash it with a cold, non-polar solvent (e.g., diethyl ether) to remove unreacted starting materials. Further purification can be achieved by recrystallization from a solvent system like ethanol/ethyl acetate.
-
Drying: Dry the purified white crystalline powder under vacuum to remove residual solvent.
Characterization Protocol: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure of the synthesized product.
-
Sample Preparation: Dissolve 5-10 mg of the dried product in a deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
Spectral Interpretation (Expected Signals):
-
¹H NMR: Distinct signals corresponding to the ethyl group (a triplet and a quartet), the methyl group (a singlet), and the morpholine ring protons (two multiplets) are expected. The integration of these signals should correspond to the number of protons in each group.
-
¹³C NMR: Signals for the unique carbon atoms of the ethyl, methyl, and morpholine ring moieties will be observed.
-
Physicochemical & Thermal Properties
The properties of 4-Ethyl-4-methylmorpholin-4-ium bromide are characteristic of many ionic liquids, including high thermal stability and low volatility.[3][6] Morpholinium-based ionic liquids are known for their favorable electrochemical stability and moderate ionic conductivities.[7]
Thermal Stability Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for evaluating the thermal stability and phase behavior of the compound.
-
TGA: This technique measures the change in mass of a sample as a function of temperature, revealing its decomposition temperature (Td). Morpholinium salts are generally found to be thermally stable to high temperatures.[8] The stability is influenced by the nature of both the cation and the anion.[9]
-
DSC: This analysis identifies thermal transitions such as melting point (Tm) and glass transition temperature (Tg). For many ionic liquids, a glass transition is observed instead of a sharp melting point.[7]
Experimental Workflow: Thermal Analysis
Caption: Experimental workflow for TGA and DSC thermal analysis.
Applications in Science and Industry
The versatile properties of 4-Ethyl-4-methylmorpholin-4-ium bromide have led to its use in a wide array of applications.[5]
-
Electrolyte Solutions: Its ionic nature makes it an effective electrolyte for electrochemical applications, including in the development of high-performance batteries and supercapacitors.[5]
-
Phase Transfer Catalyst: As a quaternary ammonium salt, it can facilitate reactions between reactants in immiscible phases (e.g., aqueous and organic), enhancing reaction rates and yields in organic synthesis.[5][10][11]
-
Pharmaceutical Development: It is utilized in drug formulation processes, where it can act to improve the solubility and stability of active pharmaceutical ingredients (APIs).[5][10]
-
Green Chemistry: Its low volatility and potential for recyclability position it as a more environmentally friendly alternative to traditional volatile organic solvents in certain chemical processes.[5]
-
Corrosion Inhibition: The compound can be applied in coatings and treatments to protect metal surfaces from corrosion, a valuable application in the automotive and aerospace industries.[5]
-
Antimicrobial Formulations: Like many quaternary ammonium compounds, it exhibits antimicrobial properties, making it a candidate for use in disinfectants and biocides.[5][11]
Safety and Toxicological Profile
As with any chemical compound, proper handling and awareness of potential hazards are paramount.
GHS Hazard Information:
| Pictogram | Signal Word | Hazard Statement |
| GHS08 | Danger | H340/H341: May cause/Suspected of causing genetic defects. |
Toxicological Considerations:
-
General Quaternary Ammonium Compounds (QACs): QACs as a class can be irritants to the skin and eyes.[12][13]
-
Morpholine Derivatives: The parent amine, morpholine, is known to be a skin and eye irritant.[13][14] While the toxicological profile of the quaternized form may differ, caution is warranted.
-
Handling: Due to the suspected mutagenicity, it is critical to handle 4-Ethyl-4-methylmorpholin-4-ium bromide with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.
Conclusion
4-Ethyl-4-methylmorpholin-4-ium bromide is a versatile quaternary ammonium salt with a compelling profile of chemical and physical properties. Its straightforward synthesis, high thermal stability, and utility as a catalyst, electrolyte, and formulation aid underscore its importance in both academic research and industrial innovation. From advancing green chemistry principles to enabling new technologies in energy storage and pharmaceuticals, its potential is extensive. A thorough understanding of its properties, as detailed in this guide, is the foundation for leveraging its capabilities safely and effectively.
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Acute toxicity and biodegradability of N-alkyl-N-methylmorpholinium and N-alkyl-DABCO based ionic liquids . PubMed. [Link]
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